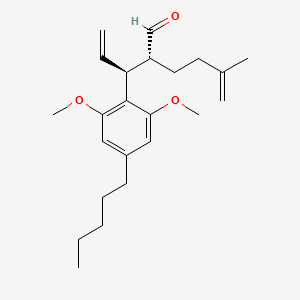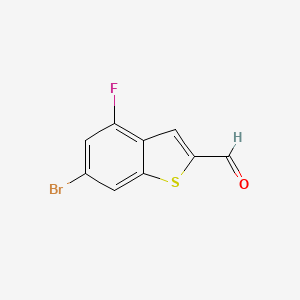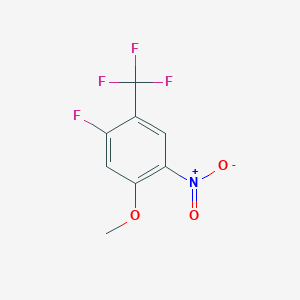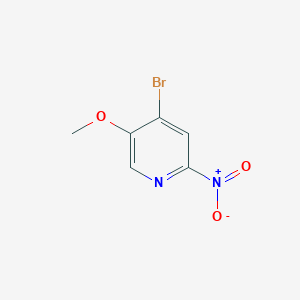![molecular formula C18H14FNaO4S B13434479 Sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate](/img/structure/B13434479.png)
Sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate is a heterocyclic compound with the molecular formula C18H14FNaO4S and a molecular weight of 368.35 g/mol . This compound is characterized by the presence of a furan ring substituted with a 3-fluorophenyl group and a benzenesulfinate moiety . It is primarily used for research purposes in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate typically involves the following steps :
Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Substitution with 3-Fluorophenyl Group: The furan ring is then substituted with a 3-fluorophenyl group using a suitable reagent, such as a fluorinated aromatic compound, under specific reaction conditions.
Introduction of Benzenesulfinate Moiety:
Industrial Production Methods
the synthesis process can be scaled up using standard organic synthesis techniques and equipment .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include :
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenated compounds or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new substituted compounds .
Wissenschaftliche Forschungsanwendungen
Sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate has several scientific research applications, including :
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate involves its interaction with specific molecular targets and pathways . The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate include :
Sodium;4-[3-(3-chlorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate: Similar structure with a chlorine atom instead of fluorine.
Sodium;4-[3-(3-bromophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate: Similar structure with a bromine atom instead of fluorine.
Sodium;4-[3-(3-methylphenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate: Similar structure with a methyl group instead of fluorine.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical and biological properties .
Eigenschaften
Molekularformel |
C18H14FNaO4S |
|---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate |
InChI |
InChI=1S/C18H15FO4S.Na/c1-18(2)17(20)15(12-4-3-5-13(19)10-12)16(23-18)11-6-8-14(9-7-11)24(21)22;/h3-10H,1-2H3,(H,21,22);/q;+1/p-1 |
InChI-Schlüssel |
NANQELZRMZZGAN-UHFFFAOYSA-M |
Kanonische SMILES |
CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)[O-])C3=CC(=CC=C3)F)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


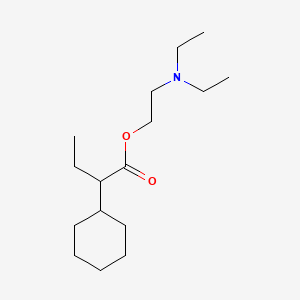
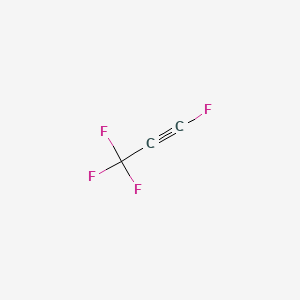
![2-[3-[1-(2-Cyclopentylethyl)triazol-4-yl]anilino]benzamide](/img/structure/B13434406.png)
![(alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-N-[(1S,3S)-4-chloro-3-hydroxy-3-methyl-1-(2-methylpropyl)-2-oxobutyl]-L-phenylalaninamide](/img/structure/B13434419.png)
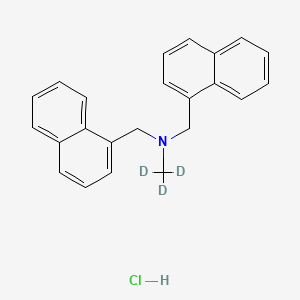
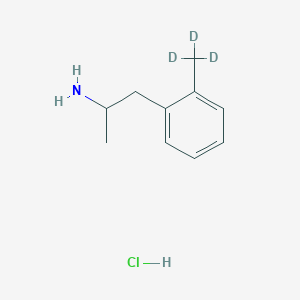
![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphate](/img/structure/B13434431.png)
